molecular formula C16H19D6NO2 B602748 rac-O-Desmethyl Venlafaxine-D6 CAS No. 1062605-69-9

rac-O-Desmethyl Venlafaxine-D6

Cat. No. B602748
M. Wt: 269.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-O-Desmethyl Venlafaxine-D6 is a labelled analogue of O-Desmethyl Venlafaxine, a metabolite of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant .


Synthesis Analysis

The synthesis of rac-O-Desmethyl Venlafaxine-D6 involves the use of venlafaxine-D6 hydrochloride (VEN-D6) of 99.46 atom% D-isotropic enrichment and 99.68% purity .


Molecular Structure Analysis

The molecular formula of rac-O-Desmethyl Venlafaxine-D6 is C16H19D6NO2 . The molecular weight is 269.41 .


Chemical Reactions Analysis

The multiple-reaction monitoring (MRM) LC–MS/MS method developed for this purpose demonstrated enough reliability in simultaneously quantitating VEN and its equipotent metabolite O‐desmethylvenlafaxine (ODV) in rabbit plasma .


Physical And Chemical Properties Analysis

Rac-O-Desmethyl Venlafaxine-D6 is a white solid .

Scientific Research Applications

Pharmacokinetic Studies

Rac-O-Desmethyl Venlafaxine-D6, as a metabolite of Venlafaxine, is extensively studied in the context of pharmacokinetics and drug metabolism. One critical aspect of its application is in understanding the metabolic pathways and the effects of cytochrome P450 phenotypes on its efficacy. Studies have shown that the phenotype of cytochrome P450 2D6 in patients can significantly influence the antidepressant efficacy of Venlafaxine, with extensive metabolizers showing greater improvements in major depressive disorder (MDD) compared to poor metabolizers (Lobello et al., 2010). The ODV/venlafaxine ratio is a crucial metric used in these studies, guiding the therapeutic drug monitoring (TDM) of Venlafaxine and its metabolites (Couderc et al., 2021).

Antidepressant Efficacy

Rac-O-Desmethyl Venlafaxine-D6's role in the efficacy of Venlafaxine in treating MDD is evident through its metabolic pathway. The compound is a crucial part of the drug's mechanism as a serotonin–norepinephrine reuptake inhibitor (SNRI). It contributes to Venlafaxine's differential serotonergic and noradrenergic activity profile, which is fundamental in its therapeutic effects (Kamath & Handratta, 2008).

Furthermore, the efficacy of Venlafaxine, and by extension, the role of its metabolites like Rac-O-Desmethyl Venlafaxine-D6, is significantly influenced by the baseline severity of depression in patients. Meta-analyses have shown that Venlafaxine may have superior efficacy compared to selective serotonin reuptake inhibitors (SSRIs), especially in patients with more severe baseline depression (Schmitt et al., 2009).

Safety And Hazards

During a fire, toxic gases may be generated by thermal decomposition or combustion . It is recommended to wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear .

Future Directions

The preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase give preliminary evidence and near clear picture of the PK behavior of drug and/or its dosage forms before clinical studies on humans and help in the tailoring of the dosage form according to the expected and requisite clinical behavior .

properties

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345329
Record name 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethylvenlafaxine-d6

CAS RN

1062605-69-9
Record name 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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